5-(Diethylamino)-2-nitrosophenol
Overview
Description
5-(Diethylamino)-2-nitrosophenol is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to a phenol ring, which is further substituted with a diethylamino group (-N(C2H5)2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-nitrosophenol typically involves the nitration of 5-(Diethylamino)phenol. The reaction is carried out under controlled conditions to ensure the selective formation of the nitroso derivative. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl). The reaction is usually conducted at low temperatures to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the consistent production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)-2-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group (-NO2).
Reduction: The nitroso group can be reduced to form an amino group (-NH2).
Substitution: The phenol ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 5-(Diethylamino)-2-nitrophenol
Reduction: 5-(Diethylamino)-2-aminophenol
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
5-(Diethylamino)-2-nitrosophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)-2-nitrosophenol involves its interaction with molecular targets through its nitroso and diethylamino groups. These functional groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s ability to undergo electrophilic and nucleophilic reactions makes it a versatile agent in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Diethylamino)-2-nitrophenol
- 5-(Diethylamino)-2-aminophenol
- 5-(Diethylamino)phenol
Uniqueness
5-(Diethylamino)-2-nitrosophenol is unique due to the presence of both a nitroso group and a diethylamino group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-(diethylamino)-2-nitrosophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8/h5-7,13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYYRSJPSPRDEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043859 | |
Record name | 5-Diethylamino-2-nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16761-04-9, 6358-20-9 | |
Record name | 5-Diethylamino-2-nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Diethylamino)-2-nitrosophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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